N-({[2,3'-bipyridine]-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-({[2,3’-bipyridine]-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, making it useful in coordination chemistry and catalysis. The presence of the dimethylsulfamoyl group adds to its chemical versatility, allowing it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide typically involves multiple steps. One common method starts with the preparation of the bipyridine derivative, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridine N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
N-({[2,3’-bipyridine]-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
Metal Ion Coordination: The bipyridine moiety can coordinate with metal ions, affecting their reactivity and stability.
Apoptosis Induction: In biological systems, the compound can induce apoptosis through the release of cytochrome c and activation of caspase-9.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: A simpler benzamide derivative with similar structural features but lacking the bipyridine moiety.
2,3’-Bipyridine: A bipyridine derivative without the benzamide and dimethylsulfamoyl groups.
N-(Dimethylsulfamoyl)aldimines: Compounds with a similar dimethylsulfamoyl group but different core structures.
Uniqueness
N-({[2,3’-bipyridine]-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide is unique due to its combination of a bipyridine moiety and a dimethylsulfamoyl group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to coordinate with metal ions and induce apoptosis makes it particularly valuable in both chemical and biological research.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-24(2)28(26,27)18-9-7-15(8-10-18)20(25)23-14-17-6-4-12-22-19(17)16-5-3-11-21-13-16/h3-13H,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNVNYYZANUUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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